molecular formula C39H66N12O10 B1237296 Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2

Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2

Cat. No. B1237296
M. Wt: 863 g/mol
InChI Key: QEKRSNWQHABWQX-ODKJCKIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 is a synthetic six-membered oligopeptide comprising Ac-Cha, Arg, Ala, Odapdc, Ser and Leu-NH2 residues coupled in sequence.

Scientific Research Applications

Growth Hormone-Releasing Factor from a Human Pancreatic Tumor

  • Research: Isolated a 44 amino acid peptide with growth hormone-releasing activity from a pancreatic tumor causing acromegaly.
  • Key Insight: The peptide was found to stimulate the secretion of immunoreactive growth hormone, similar in activity to growth hormone-releasing factor present in hypothalamic tissues (Guillemin et al., 1982).

HIV-1 Protease and Peptidolytic Reaction

  • Research: Investigated the peptidolytic reaction of HIV-1 protease using oligopeptide substrates.
  • Key Insight: Found that HIV-1 protease is nonspecifically activated by increasing ionic strength, influencing the peptidolytic reaction (Hyland et al., 1991).

N-Glycosylation and Tripeptides

  • Research: Synthesized and examined tripeptides as potential acceptors in an oligosaccharyltransferase assay.
  • Key Insight: Peptides serving as acceptors demonstrated similar conformational properties, involving interaction between asparagine side-chain carboxamide and backbone amide of threonine (Imperiali & Shannon, 1991).

Retroviral Proteases and Continuous Spectrophotometric Assay

  • Research: Developed continuous spectrophotometric assays for retroviral proteases of HIV-1.
  • Key Insight: The assays indicated specific hydrolyses accompanied by changes in UV absorption, contributing to a better understanding of retroviral proteases (Nashed et al., 1989).

properties

Molecular Formula

C39H66N12O10

Molecular Weight

863 g/mol

IUPAC Name

(4S,7S)-7-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide

InChI

InChI=1S/C39H66N12O10/c1-21(2)18-27(32(40)55)48-36(59)29(20-52)49-37(60)30-13-9-17-50-31(54)15-14-26(38(61)51(30)50)47-33(56)22(3)44-34(57)25(12-8-16-43-39(41)42)46-35(58)28(45-23(4)53)19-24-10-6-5-7-11-24/h21-22,24-30,52H,5-20H2,1-4H3,(H2,40,55)(H,44,57)(H,45,53)(H,46,58)(H,47,56)(H,48,59)(H,49,60)(H4,41,42,43)/t22-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

QEKRSNWQHABWQX-ODKJCKIQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCC(=O)N2CCC[C@H](N2C1=O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)C

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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